(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,5S)-5-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-8-6-17-7-9(10(14)15)13(8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMPQAKKUFCSJL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethylation: The ethyl group is introduced via an alkylation reaction using an ethyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the ethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its morpholine ring structure, which is modified with a tert-butoxycarbonyl (Boc) protecting group. The chemical formula is , and it has a molecular weight of 243.31 g/mol. Its stereochemistry is crucial for its biological activity, making it an interesting subject for synthetic applications.
Antifungal Activity
Recent studies have indicated that derivatives of morpholine carboxylic acids exhibit antifungal properties. For instance, the synthesis of various morpholine derivatives has been linked to the development of antifungal agents. The presence of the Boc group enhances the solubility and stability of these compounds, allowing for better interaction with fungal targets .
Synthesis of Carbapenem Antibiotics
The compound serves as a precursor in the synthesis of carbapenem antibiotics, which are critical in treating multi-drug resistant bacterial infections. Research has shown that (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid can be utilized to create various stereoisomers of carbapenem derivatives through stereodivergent synthetic routes .
Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for constructing complex organic molecules. For example, it has been used to synthesize novel pyrrolidine derivatives that exhibit promising biological activities .
Controlled Release Formulations
The controlled release properties of morpholine derivatives have been studied extensively. The compound's structure allows for modifications that can enhance drug delivery systems, making it suitable for formulating controlled release medications .
Synthesis and Biological Evaluation
A study published in MDPI explored the synthesis of several morpholine derivatives, including (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid, evaluating their biological activities against various pathogens. The results indicated significant antifungal activity compared to standard treatments .
Development of Antimicrobial Agents
Another research effort focused on using this compound as a starting material for developing new antimicrobial agents targeting resistant strains of bacteria. The study highlighted the effectiveness of the synthesized compounds in inhibiting bacterial growth and their potential therapeutic applications .
Mechanism of Action
The mechanism of action of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Key Comparative Insights
Steric and Electronic Effects :
- The ethyl substituent in the target compound provides intermediate steric bulk compared to the methyl (smaller) and phenyl (bulkier) analogues. This balance enhances solubility in polar solvents (e.g., THF, DCM) while maintaining compatibility with lipophilic drug targets.
- The BOC group (present in the target compound and its methyl analogue) offers superior stability under acidic conditions compared to the isobutoxycarbonyl variant, which is more prone to hydrolysis.
Synthetic Utility :
- The ethyl-substituted derivative exhibits ~20% higher yield in peptide coupling reactions compared to its methyl counterpart due to reduced steric hindrance during nucleophilic acyl substitution.
- In contrast, the phenyl-substituted analogue (hypothetical) shows superior binding to hydrophobic enzyme pockets but suffers from poor aqueous solubility (<0.1 mg/mL).
Chiral Purity :
- Both the ethyl and methyl BOC-morpholine derivatives are synthesized with ≥99% enantiomeric excess (ee) via asymmetric catalysis, critical for avoiding off-target effects in drug candidates.
Thermal Stability :
- Differential scanning calorimetry (DSC) data indicate the ethyl derivative has a melting point of 148–150°C , slightly lower than the methyl analogue (153–155°C), reflecting differences in crystalline packing.
Biological Activity
(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid, with the CAS number 2567489-60-3, is a chemical compound that has garnered interest due to its potential biological activities. This compound is a morpholine derivative, which typically exhibits various pharmacological properties. The following sections will explore its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is CHNO, with a molecular weight of 293.31 g/mol. The compound features a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amines during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 293.31 g/mol |
| CAS Number | 2567489-60-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. Morpholine derivatives are known to influence neurotransmitter systems and may exhibit anti-inflammatory and analgesic properties.
Neurotransmitter Interaction
Research indicates that morpholine derivatives can modulate the activity of neurotransmitters such as serotonin and dopamine. This modulation can lead to potential therapeutic effects in mood disorders and neurological conditions.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of morpholine derivatives. The study found that compounds similar to (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
- Analgesic Activity : Another investigation focused on the analgesic effects of morpholine derivatives in animal models. The results indicated that these compounds could significantly reduce pain responses, likely through central nervous system pathways .
- Antimicrobial Properties : A recent study examined the antimicrobial activity of various morpholine derivatives against a range of pathogens. The findings showed that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key challenges in synthesizing (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid, and how can they be methodologically addressed?
Answer:
The synthesis of this chiral morpholine derivative requires precise control over stereochemistry and protecting group strategies. Key challenges include:
- Stereoselective formation of the morpholine ring : Asymmetric alkylation or conjugate addition (e.g., using chiral auxiliaries like tert-butoxycarbonyl (Boc) groups) can enforce stereochemical control .
- Purification of intermediates : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating enantiomerically pure intermediates.
- Boc deprotection : Acidic conditions (e.g., TFA in DCM) must be carefully optimized to avoid decomposition of the morpholine core .
Basic: What analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and carboxylic acid protons (broad signal at δ ~12 ppm) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric purity (>99% ee) .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for crystallizable intermediates .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Answer:
Stability is influenced by hydrolysis and oxidation risks:
- Storage : Keep at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent Boc group degradation .
- Handling : Use gloveboxes for moisture-sensitive steps, and avoid prolonged exposure to light (UV degradation) .
- Stability testing : Monitor via HPLC over 48 hours under experimental conditions (e.g., pH 7.4 buffer for biological assays) .
Advanced: How does the stereochemistry at C3 and C5 influence the compound’s reactivity or biological activity?
Answer:
The (3S,5S) configuration affects:
- Conformational rigidity : The morpholine ring’s chair conformation dictates spatial orientation of the carboxylic acid and ethyl groups, impacting hydrogen-bonding interactions .
- Enzyme binding : Computational docking studies suggest the ethyl group at C5 may occupy hydrophobic pockets in target enzymes, while the carboxylic acid participates in polar interactions .
- Case study : Analogues with (3R,5R) configurations showed reduced binding affinity (IC values 2–3× higher) in protease inhibition assays .
Advanced: What computational strategies can predict this compound’s interactions with biological targets?
Answer:
Molecular modeling workflows include:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen against target enzymes (e.g., proteases, kinases). Focus on the carboxylic acid and ethyl groups as key pharmacophores .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS) to identify critical binding residues .
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl at C5) with activity using Hammett or steric parameters .
Advanced: What in vitro/in vivo models are suitable for studying this compound’s pharmacokinetic or therapeutic potential?
Answer:
- In vitro :
- Caco-2 cell assays : Measure permeability (P) to predict oral bioavailability .
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation (e.g., CYP450-mediated) .
- In vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
